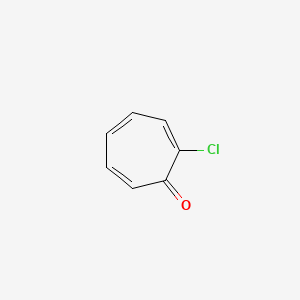

2-Chlorotropone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chlorocyclohepta-2,4,6-trien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO/c8-6-4-2-1-3-5-7(6)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHNMAUDCHXFMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=O)C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191734 | |

| Record name | 2,4,6-Cycloheptatrien-1-one, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3839-48-3 | |

| Record name | 2-Chloro-2,4,6-cycloheptatrien-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3839-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Cycloheptatrien-1-one, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003839483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorotropone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Cycloheptatrien-1-one, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorocyclohepta-2,4,6-trien-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chlorocyclohepta-2,4,6-trienone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y65UFZ23T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of 2-Chlorotropone: An In-Depth Technical Guide for Researchers

Introduction: The Significance of 2-Chlorotropone in Modern Research

This compound, a seven-membered non-benzenoid aromatic compound, stands as a versatile and highly valuable intermediate in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique electronic structure and reactive C-Cl bond make it a sought-after precursor for the synthesis of a diverse array of more complex molecules, including tropolone and its derivatives, which exhibit a broad spectrum of biological activities. This guide provides a comprehensive overview of the primary synthetic methodologies for this compound, offering in-depth technical details, mechanistic insights, and practical protocols to empower researchers in their scientific endeavors.

Core Synthetic Strategy: From Cycloheptatriene to this compound

The most established and reliable pathway to this compound commences with the synthesis of its precursor, tropone, from the readily available starting material, cycloheptatriene. Subsequently, tropone undergoes a chlorination-isomerization sequence to yield the target molecule. This section will dissect each of these critical stages, providing both theoretical understanding and practical guidance.

Part I: The Synthesis of Tropone from Cycloheptatriene

Two principal methods for the synthesis of tropone from cycloheptatriene will be discussed: oxidation with selenium dioxide and a two-step process involving a ditropyl ether intermediate.

The direct oxidation of cycloheptatriene using selenium dioxide offers a straightforward, one-step route to tropone. This method, while effective, requires careful handling of the toxic selenium reagents.

Mechanism of Oxidation: The reaction proceeds via an initial ene reaction between cycloheptatriene and selenium dioxide, followed by a[1][2]-sigmatropic rearrangement to form an unstable intermediate that eliminates water and selenium to afford tropone.

Figure 1: Simplified mechanism of selenium dioxide oxidation of cycloheptatriene.

Experimental Protocol: Selenium Dioxide Oxidation of Cycloheptatriene

Materials:

-

Cycloheptatriene

-

Selenium Dioxide (SeO₂)

-

Dioxane

-

Water

-

Sodium bicarbonate (NaHCO₃) solution (10%)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Methylene chloride (CH₂Cl₂)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of cycloheptatriene in dioxane and water is prepared.

-

Selenium dioxide is added to the solution.

-

The mixture is heated at reflux with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the precipitated selenium metal.

-

The filtrate is diluted with water and extracted multiple times with methylene chloride.

-

The combined organic extracts are washed with a 10% sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude tropone is purified by vacuum distillation.

An alternative, high-yielding method for tropone synthesis involves the formation and subsequent acid-catalyzed decomposition of ditropyl ether. This two-step process avoids the use of highly toxic selenium reagents.[3]

Reaction Pathway:

-

Formation of the Tropylium Cation and Ditropyl Ether: Cycloheptatriene is first oxidized with a suitable reagent, such as phosphorus pentachloride, to form the aromatic tropylium cation. In the presence of a base like sodium hydroxide, a portion of the tropylium cation is converted to cyclohepta-2,4,6-trienol, which then reacts with another tropylium ion to form ditropyl ether.[3]

-

Acid-Catalyzed Decomposition: The isolated ditropyl ether is then treated with an acid, which catalyzes its decomposition into one molecule of tropone and one molecule of cycloheptatriene.[3]

Figure 2: Two-step synthesis of tropone via a ditropyl ether intermediate.

Experimental Protocol: Synthesis of Tropone via Ditropyl Ether

Part A: Preparation of Ditropyl Ether

Materials:

-

Cycloheptatriene

-

Phosphorus pentachloride (PCl₅) or another suitable oxidizing agent

-

Sodium hydroxide (NaOH)

-

Anhydrous ether

Procedure:

-

A solution of cycloheptatriene in a suitable anhydrous solvent is cooled in an ice bath.

-

The oxidizing agent (e.g., PCl₅) is added portion-wise while maintaining the low temperature.

-

After the addition is complete, the reaction is stirred for a specified time.

-

A solution of sodium hydroxide is then added slowly to the reaction mixture.

-

The mixture is extracted with ether, and the organic layer is washed and dried.

-

The solvent is removed to yield crude ditropyl ether, which can be purified by distillation.

Part B: Acid-Catalyzed Decomposition of Ditropyl Ether

Materials:

-

Ditropyl ether

-

A suitable acid catalyst (e.g., dilute sulfuric acid)

Procedure:

-

Ditropyl ether is dissolved in an appropriate solvent.

-

The acid catalyst is added, and the mixture is heated.

-

The reaction progress is monitored until the ditropyl ether is consumed.

-

The reaction mixture is worked up by neutralization and extraction.

-

The organic layer is dried and the solvent removed.

-

The resulting mixture of tropone and cycloheptatriene is separated by fractional distillation.

| Method | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |

| Selenium Dioxide Oxidation | Cycloheptatriene, SeO₂ | ~25-40% | One-step procedure. | Use of highly toxic selenium reagents; moderate yield. |

| Ditropyl Ether Intermediate | Cycloheptatriene, PCl₅, NaOH, Acid | Tropone: ~83.5%[2] | High yield; avoids highly toxic reagents. | Two-step process; requires careful control of reaction conditions. |

Table 1: Comparison of Tropone Synthesis Methods from Cycloheptatriene.

Part II: Chlorination of Tropone to this compound

The conversion of tropone to this compound is a critical step that proceeds through the formation of a dichlorinated intermediate followed by an isomerization.

Reaction Pathway and Mechanism:

The chlorination of tropone, typically in a non-polar solvent like carbon tetrachloride, leads to the formation of tropone dichloride. This intermediate is then induced to isomerize to the more stable this compound hydrochloride. The likely mechanism for this isomerization involves the protonation of the carbonyl oxygen, followed by a chloride ion-mediated rearrangement. Subsequent neutralization with a mild base affords the final product, this compound.[2]

Figure 3: Synthetic pathway for the conversion of tropone to this compound.

Experimental Protocol: Synthesis of this compound from Tropone

Materials:

-

Tropone

-

Chlorine (Cl₂) gas or a suitable chlorinating agent

-

Carbon tetrachloride (CCl₄) or another inert solvent

-

A mild base (e.g., sodium bicarbonate solution)

-

Anhydrous ether

Procedure:

-

A solution of tropone in carbon tetrachloride is prepared in a reaction vessel equipped for gas introduction and protected from light.

-

Chlorine gas is bubbled through the solution at a controlled rate while maintaining a low temperature (e.g., 0 °C). The reaction is monitored for the disappearance of the starting material.

-

Upon completion of the chlorination, the solvent is carefully removed under reduced pressure to yield crude tropone dichloride.

-

The crude tropone dichloride is then treated under conditions that promote isomerization to this compound hydrochloride. This may involve gentle heating or treatment with a protic source.

-

The resulting this compound hydrochloride is dissolved in a suitable solvent and neutralized by the slow addition of a mild base, such as a saturated sodium bicarbonate solution, until the effervescence ceases.

-

The aqueous layer is extracted several times with ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane or a mixture of ether and petroleum ether) or by vacuum distillation.

Alternative Synthetic Approaches

While the chlorination of tropone is the most direct route, other methods for the synthesis of tropolone derivatives, which can be precursors to this compound, are worth noting for their versatility. These include various cycloaddition reactions that construct the seven-membered ring system.[1]

Purification and Characterization

The final purity of this compound is crucial for its subsequent use in research.

-

Recrystallization: This is a common and effective method for purifying solid this compound. The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. Hexane or mixtures of ether and petroleum ether are often suitable.

-

Vacuum Distillation: For larger quantities or to remove non-volatile impurities, vacuum distillation can be employed.

-

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Safety and Handling

The synthesis of this compound involves the use of hazardous materials and requires strict adherence to safety protocols.

-

Chlorine Gas: Chlorine is a highly toxic and corrosive gas. All manipulations involving chlorine gas must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chlorine-resistant gloves, is mandatory. A system for neutralizing excess chlorine gas should be in place.

-

Solvents: Carbon tetrachloride is a known carcinogen and should be handled with extreme care in a fume hood. Less toxic alternative solvents should be considered where possible. Other organic solvents used are flammable and should be kept away from ignition sources.

-

Selenium Dioxide: Selenium compounds are highly toxic. Avoid inhalation of dust and skin contact. All manipulations should be performed in a fume hood, and appropriate PPE should be worn.

-

General Precautions: Standard laboratory safety practices, including the use of safety glasses at all times, should be followed. An emergency eyewash and shower should be readily accessible.

Conclusion

The synthesis of this compound, a key building block in organic chemistry, is a multi-step process that can be achieved through reliable and well-established methods. By understanding the underlying reaction mechanisms and adhering to detailed experimental protocols and safety precautions, researchers can successfully prepare this valuable compound for a wide range of applications in drug discovery and materials science. This guide serves as a foundational resource to facilitate and inspire further innovation in this exciting area of chemical synthesis.

References

-

Synthesis of Naturally Occurring Tropones and Tropolones - PMC. (n.d.). Retrieved from [Link]

-

tropolone - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

The chemistry of cycloheptatriene: Part IV: Synthesis of tropone, this compound and tropolone - ResearchGate. (n.d.). Retrieved from [Link]

Sources

2-Chlorotropone chemical properties and structure

An In-Depth Technical Guide to 2-Chlorotropone: Structure, Properties, and Synthetic Utility

Introduction: Beyond Benzenoid Aromaticity

In the vast landscape of organic chemistry, the tropone scaffold represents a fascinating class of non-benzenoid aromatic compounds. Tropone, or 2,4,6-cycloheptatrien-1-one, is a seven-membered ring system whose unique electronic properties have intrigued chemists for decades. The introduction of a chlorine atom at the 2-position yields this compound (systematic name: 2-chloro-2,4,6-cycloheptatrien-1-one), a versatile and highly reactive intermediate. This guide offers a comprehensive exploration of this compound, detailing its structure, physicochemical properties, and its pivotal role as a building block in the synthesis of complex molecules, particularly within the realm of drug discovery and materials science.

Part 1: Molecular Structure and Electronic Character

The chemistry of this compound is fundamentally dictated by the electronic nature of its parent, tropone. While Hückel's rule (4n+2 π electrons) would not immediately suggest aromaticity for a neutral seven-membered ring with three double bonds, the reality is more nuanced.

The Aromaticity of the Tropone Ring

The key to understanding tropone's stability lies in the polarization of its carbonyl group. The electronegative oxygen atom draws electron density from the ring, inducing a partial positive charge on the carbonyl carbon and a separation of charge throughout the molecule. This polarization is significant, as evidenced by tropone's large dipole moment of 4.17 D, compared to just 3.04 D for the saturated analogue, cycloheptanone.

This charge separation allows for a significant contribution from a resonance structure in which the ring exists as a planar, aromatic tropylium cation—a stable 6π-electron system—with a corresponding oxide anion. This aromatic character explains many of tropone's properties, including its tendency to undergo substitution reactions rather than typical addition reactions of unsaturated ketones.

Caption: Resonance hybrid of tropone illustrating the neutral and dipolar aromatic forms.

Influence of the Chloro Substituent

The introduction of a chlorine atom at the C2 position further modulates the electronic landscape of the ring. The chlorine atom exerts two opposing electronic effects:

-

Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the ring through the sigma bond, increasing the electrophilicity of the C2 carbon.

-

Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the ring system, donating electron density.

For halogens, the inductive effect typically dominates. This withdrawal of electron density makes the C2 position highly susceptible to nucleophilic attack, a key feature of this compound's reactivity.

Part 2: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is essential for its practical application in a laboratory setting.

Physical Properties

This compound is typically encountered as a solid at room temperature. Its key physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-Chloro-2,4,6-cycloheptatrien-1-one | |

| CAS Number | 3839-48-3 | |

| Molecular Formula | C₇H₅ClO | TCI |

| Molecular Weight | 140.57 g/mol | TCI |

| Appearance | White to Amber powder/crystal | |

| Melting Point | 66.0 to 70.0 °C | |

| Purity | >98.0% (GC) |

Spectroscopic Characterization

Spectroscopic data provides a fingerprint for the molecule, confirming its structure and purity. While a comprehensive experimental spectrum is ideal, the expected characteristics can be predicted based on its structure.

| Spectroscopy | Expected Features |

| ¹H NMR | Complex multiplets in the vinyl region (~6.8-7.5 ppm). The protons on the seven-membered ring will exhibit coupling to each other. The exact shifts are influenced by the anisotropic effects of the ring current and the electronic effects of the carbonyl and chloro groups. |

| ¹³C NMR | A signal for the carbonyl carbon (~180 ppm). Six signals in the olefinic region (~120-150 ppm), with the carbon attached to the chlorine (C2) being significantly affected. |

| IR | A strong C=O stretching vibration characteristic of a ketone, typically around 1640-1600 cm⁻¹. The lower frequency compared to a simple ketone is due to conjugation and the aromatic character of the ring. C=C stretching bands will appear in the 1600-1450 cm⁻¹ region. A C-Cl stretching band will be present in the fingerprint region (typically 800-600 cm⁻¹). |

| UV-Vis | Multiple absorption bands corresponding to π → π* transitions due to the extended conjugated system. |

Part 3: Chemical Reactivity and Synthetic Applications

This compound is a valuable synthetic precursor primarily due to two modes of reactivity: nucleophilic substitution at the C2 position and participation in cycloaddition reactions.

Nucleophilic Substitution

The chlorine atom in this compound is an excellent leaving group, analogous to the reactivity seen in nucleophilic aromatic substitution (SNAᵣ) on electron-deficient aromatic rings. The electron-withdrawing carbonyl group and the inherent stability of the tropone ring system facilitate the attack of nucleophiles at the C2 position. This reaction pathway provides a straightforward method to introduce a wide variety of functional groups onto the tropone scaffold.

Common nucleophiles include:

-

Amines (to form 2-aminotropones)

-

Alkoxides (to form 2-alkoxytropones)

-

Thiolates (to form 2-(alkylthio)tropones)

-

Carbanions

This reactivity is central to the synthesis of tropolone derivatives and other functionalized seven-membered rings that are precursors to pharmaceuticals and natural products.

Caption: Generalized scheme for nucleophilic substitution on this compound.

Cycloaddition Reactions

The conjugated π-system of this compound allows it to participate in a variety of pericyclic reactions, most notably cycloadditions. It can react as a 4π component (diene) or, depending on the reaction partner, engage its full π-system in higher-order cycloadditions, such as [8+2] cycloadditions. These reactions are powerful tools for rapidly constructing complex, polycyclic molecular architectures from simple starting materials.

For example, the reaction of tropones with electron-rich alkenes or other π-systems can lead to bicyclic or tricyclic products that are difficult to access through other synthetic routes. The presence of the chloro group can influence the regioselectivity and stereoselectivity of these cycloadditions.

Caption: Conceptual workflow of an [8+2] cycloaddition involving a tropone.

Applications in Drug Discovery

Halogenated organic compounds are of immense importance in medicinal chemistry. Chlorine-containing molecules represent a significant portion of FDA-approved drugs. The inclusion of a chlorine atom can modulate a molecule's pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound serves as a starting point for synthesizing libraries of tropone-based compounds for screening in drug discovery programs. The tropone ring itself is found in several natural products with interesting biological activities, making its derivatives attractive targets for pharmaceutical development.

Part 4: Experimental Protocol: Synthesis of 2-Anilinotropone

This protocol describes a representative nucleophilic substitution reaction using this compound and aniline. It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC), and the product can be purified and characterized by standard methods.

Objective: To synthesize 2-anilinotropone via nucleophilic substitution of this compound.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Anhydrous Toluene or Acetonitrile (solvent)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

TLC plates (silica gel), developing chamber

-

Mobile phase (e.g., 3:1 Hexane:Ethyl Acetate)

-

Rotary evaporator

-

Silica gel for column chromatography

Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent (e.g., Toluene, ~0.1 M concentration).

-

Addition of Reagents: While stirring, add triethylamine (1.5 eq) to the solution. This base will act as a scavenger for the HCl generated during the reaction. Subsequently, add aniline (1.1 eq) dropwise to the mixture.

-

Reaction Execution: Heat the reaction mixture to reflux (for Toluene, ~110 °C). The rationale for heating is to provide sufficient activation energy to overcome the barrier for the nucleophilic attack and subsequent elimination of the chloride ion.

-

Monitoring Progress: Monitor the reaction by TLC. Spot the reaction mixture against the this compound starting material. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the triethylammonium chloride salt. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can

An In-depth Technical Guide to the Discovery and History of 2-Chlorotropone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Non-Benzenoid Aromaticity and the Emergence of a Versatile Synthetic Intermediate

The mid-20th century marked a paradigm shift in the understanding of aromaticity, a concept previously confined to the realm of benzene and its derivatives. The exploration of non-benzenoid aromatic systems opened up new frontiers in organic chemistry, and at the heart of this revolution lay the tropolones. 2-Chlorotropone (2-chloro-2,4,6-cycloheptatrien-1-one), a halogenated derivative of tropone, emerged from this exciting era of chemical discovery. While not a naturally occurring compound itself, its strategic placement of a reactive chlorine atom on the unique seven-membered tropone ring has established it as a valuable and versatile intermediate in the synthesis of a diverse array of complex organic molecules, including analogues of natural products with significant biological activity.

This technical guide provides a comprehensive overview of the discovery and history of this compound, with a focus on its synthesis, structural elucidation, and reactivity. It is designed to serve as a valuable resource for researchers and professionals in organic synthesis and drug development, offering insights into the foundational chemistry of this important building block.

The Historical Trajectory: From Tropolone to its Chloro-Derivative

The story of this compound is intrinsically linked to the discovery and structural elucidation of its parent compound, tropolone. The pioneering work of Doering and Knox in the early 1950s on the synthesis of tropolone from cycloheptatriene laid the groundwork for the exploration of this new class of aromatic compounds. Their investigations into the unique properties of the tropolone ring system paved the way for the synthesis of its derivatives.

A pivotal moment in the history of this compound came in 1962, with the work of ter Borg and his colleagues. Their research, published in Recueil des Travaux Chimiques des Pays-Bas, detailed a method for the synthesis of tropone and its derivatives, including the first reported synthesis of this compound. This work established a practical route to this valuable compound, opening the door for its use in further synthetic endeavors.

Key Milestones in the Discovery and Synthesis:

-

Early 1950s: Doering and Knox successfully synthesize tropolone, confirming its non-benzenoid aromatic structure and sparking widespread interest in troponoid chemistry.

-

1962: A. P. ter Borg, R. van Helden, and A. F. Bickel publish a paper describing the synthesis of tropone, this compound, and tropolone, providing a viable synthetic route to this compound.[1]

Structural Elucidation and Physicochemical Properties

The definitive three-dimensional structure of this compound was established through X-ray crystallography. A 1971 publication in the Journal of the Chemical Society B: Physical Organic by D. J. Watkin and T. A. Hamor provided a detailed analysis of its crystal and molecular structure. This study confirmed the planar nature of the seven-membered ring and provided precise bond lengths and angles, offering crucial insights into its electronic structure and reactivity.

Physicochemical and Crystallographic Data

| Property | Value | Source |

| Molecular Formula | C₇H₅ClO | N/A |

| Molecular Weight | 140.57 g/mol | N/A |

| Appearance | Pale yellow crystalline solid | N/A |

| Melting Point | 65-67 °C | N/A |

| Crystal System | Orthorhombic | J. Chem. Soc. B, 1971, 2167-2170 |

| Space Group | Pna2₁ | J. Chem. Soc. B, 1971, 2167-2170 |

| a | 12.43 Å | J. Chem. Soc. B, 1971, 2167-2170 |

| b | 12.57 Å | J. Chem. Soc. B, 1971, 2167-2170 |

| c | 4.01 Å | J. Chem. Soc. B, 1971, 2167-2170 |

| Z | 4 | J. Chem. Soc. B, 1971, 2167-2170 |

Note on Spectroscopic Data: While extensive searches were conducted, readily available, published, and unequivocally assigned 1H NMR, 13C NMR, and mass spectra for this compound are scarce in the public domain. The following represents a generalized prediction based on the structure and data from similar compounds. Researchers are advised to obtain and interpret their own analytical data for confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (approximately δ 6.8-7.5 ppm) corresponding to the five protons on the tropone ring. The electron-withdrawing effect of the chlorine atom and the carbonyl group would influence the chemical shifts of the adjacent protons.

-

¹³C NMR: The carbon NMR spectrum would be expected to display seven distinct signals for the seven carbon atoms of the ring. The carbonyl carbon would appear at a characteristic downfield shift (around δ 180 ppm). The carbon atom bearing the chlorine atom would also be significantly shifted.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the region of 1600-1650 cm⁻¹. C=C stretching vibrations of the seven-membered ring would also be present in the 1500-1600 cm⁻¹ region, and the C-Cl stretching vibration would appear in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Fragmentation would likely involve the loss of CO and HCl.

Synthesis of this compound: A Detailed Protocol

The most established method for the synthesis of this compound proceeds from tropolone, which itself can be synthesized via several routes. The chlorination of tropolone provides a direct and efficient pathway to this compound.

Experimental Protocol: Synthesis of this compound from Tropolone

This protocol is based on the general principles described in the historical literature. Researchers should consult the original publications for specific experimental details and safety precautions.

Materials:

-

Tropolone

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous solvent (e.g., dichloromethane, chloroform, or benzene)

-

Inert gas (e.g., nitrogen or argon)

-

Apparatus for reflux and distillation

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a solution of tropolone in an anhydrous solvent.

-

Chlorination: The solution is cooled in an ice bath, and a solution of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in the same anhydrous solvent is added dropwise from the dropping funnel under a nitrogen atmosphere. The reaction is typically exothermic.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the excess solvent and chlorinating agent are removed under reduced pressure.

-

Purification: The crude this compound is then purified by a suitable method, such as column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate).

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the chlorinating agent and the product.

-

Choice of Chlorinating Agent: Thionyl chloride and oxalyl chloride are effective chlorinating agents for this transformation. The choice may depend on the specific reaction conditions and desired purity.

-

Temperature Control: The initial cooling of the reaction mixture is important to control the exothermic reaction. Subsequent refluxing provides the necessary energy to drive the reaction to completion.

Caption: Nucleophilic substitution on this compound.

Cycloaddition Reactions

The conjugated π-system of this compound allows it to participate in various cycloaddition reactions, such as [4+2] and [8+2] cycloadditions. These reactions provide powerful tools for the construction of complex polycyclic systems.

Applications in Drug Discovery and Natural Product Synthesis

The tropolone scaffold is found in a number of natural products with interesting biological activities, including the well-known anticancer agent colchicine and the antimicrobial compound hinokitiol. [2][3]The ability to functionalize the tropone ring via this compound has made it an attractive starting material for the synthesis of analogues of these natural products.

While direct examples of approved drugs derived from this compound are not abundant in the public literature, the strategic importance of this intermediate is evident in the synthesis of complex molecular architectures with potential therapeutic applications. For instance, the synthesis of colchicine analogues often involves the construction of the tropolone ring, and methods utilizing precursors like this compound could offer efficient routes to novel derivatives with improved pharmacological profiles. [1][4]The development of new synthetic methodologies for the preparation of substituted tropones from this compound continues to be an active area of research, with the potential to unlock new avenues in drug discovery.

Conclusion

From its origins in the exciting era of non-benzenoid aromatic chemistry to its current status as a versatile synthetic intermediate, this compound has carved a significant niche in the field of organic synthesis. Its unique structural features and reactivity provide a powerful platform for the construction of complex molecules, including analogues of biologically active natural products. As the quest for novel therapeutic agents continues, the strategic application of this compound and its derivatives is poised to remain a valuable tool in the arsenal of medicinal and synthetic chemists.

References

-

Hinokitiol. In Wikipedia; 2023. [Link]

- ter Borg, A. P., van Helden, R., & Bickel, A. F. (1962). The chemistry of cycloheptatriene: Part IV: Synthesis of tropone, this compound and tropolone. Recueil des Travaux Chimiques des Pays-Bas, 81(2), 177-184.

- Watkin, D. J., & Hamor, T. A. (1971). Crystal and molecular structure of this compound. Journal of the Chemical Society B: Physical Organic, 2167-2170.

- Doering, W. von E., & Knox, L. H. (1951). The Cycloheptatrienylium (Tropylium) Ion. Journal of the American Chemical Society, 73(2), 828–838.

-

Synthesis of colchicine derivatives (2-11). Reagents and... - ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]

- Klejborowska, G., Urbaniak, A., Maj, E., Wietrzyk, J., & Huczyński, A. (2020). Synthesis, biological evaluation and molecular docking studies of new amides of 4-chlorothiocolchicine as anticancer agents. Bioorganic Chemistry, 96, 103632.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. wellcomecollection.org [wellcomecollection.org]

Introduction: The Significance of 2-Chlorotropone in Modern Research

An In-depth Technical Guide to the Stability and Storage of 2-Chlorotropone

Prepared by: Gemini, Senior Application Scientist

This compound (CAS 3839-48-3), a seven-membered non-benzenoid aromatic compound, serves as a pivotal building block in synthetic organic chemistry.[1] Its unique electronic structure and inherent reactivity make it a valuable precursor for the synthesis of complex molecules, including natural products and novel pharmaceutical agents.[1] The tropone scaffold is of significant interest due to its presence in bioactive molecules and its versatility in cycloaddition reactions. Given its utility, a comprehensive understanding of its stability and the precise conditions required for its storage is paramount for ensuring experimental reproducibility, maintaining sample integrity, and safeguarding researcher safety.

This guide provides a detailed examination of the factors influencing the stability of this compound, outlines scientifically grounded protocols for its storage and handling, and offers a framework for conducting stability assessments.

Section 1: Chemical Profile and Inherent Stability Characteristics

This compound, with the chemical formula C₇H₅ClO, presents as a white to amber crystalline powder.[2] Its stability is governed by the interplay of its aromatic character and the reactivity of the chloro-substituent on the seven-membered ring. While the conjugated system of alternating double bonds imparts a degree of stability, the compound is susceptible to degradation under specific environmental conditions.[3] Safety Data Sheets (SDS) consistently state that the compound is "Stable under proper handling and storage conditions" but also highlight key sensitivities.[4][5]

The primary factors that can compromise the integrity of this compound are moisture, light, and elevated temperatures. Understanding the causality behind these sensitivities is crucial for establishing effective storage protocols.

-

Moisture Sensitivity: The compound is explicitly noted as being moisture-sensitive.[2] The electrophilic nature of the carbon atom bonded to the chlorine makes it susceptible to nucleophilic attack by water. This process, known as hydrolysis, is a primary degradation pathway.

-

Light Sensitivity: General chemical information suggests that tropone-containing structures can be sensitive to light.[6] UV or visible light can provide the energy needed to induce photochemical reactions, potentially leading to isomerization, polymerization, or other unwanted rearrangements.

-

Thermal Stress: Elevated temperatures can accelerate the rates of all degradation reactions, including hydrolysis and potential decomposition.[6]

-

Oxidative Stress: The compound is incompatible with strong oxidizing agents, which can lead to rapid and potentially hazardous reactions.[5]

The following diagram illustrates the key environmental factors that must be controlled to maintain the stability of this compound.

Caption: Key factors influencing the chemical stability of this compound.

Section 2: Potential Degradation Pathways

While specific degradation kinetics for this compound are not widely published, its chemical structure allows for the prediction of likely degradation pathways based on established chemical principles.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water.[7] For this compound, this is a critical degradation pathway, leading to the substitution of the chlorine atom with a hydroxyl group. This reaction would yield 2-hydroxytropone (also known as tropolone) and hydrochloric acid. The presence of acidic or basic catalysts can significantly accelerate this process. Given that a hazardous decomposition product is hydrogen chloride, controlling moisture is essential to prevent both sample degradation and the creation of a corrosive microenvironment within the container.[5]

The diagram below illustrates the proposed hydrolytic degradation of this compound.

Caption: Proposed primary hydrolysis pathway for this compound.

Photodegradation

Tropone and its derivatives are known to undergo photochemical reactions.[1] Exposure to light, particularly in the UV spectrum, can induce a 4-π photocyclization, leading to the formation of bicyclic products. While the exact photoproducts of this compound are not specified in the available literature, it is a scientifically sound precaution to protect the material from light to prevent such isomerizations or potential polymerization, which would result in a loss of purity and efficacy.

Section 3: Recommended Storage and Handling Protocols

Synthesizing data from multiple chemical suppliers provides a clear and consistent set of recommendations for maintaining the long-term stability of this compound.[2][5][8] The core principle is strict environmental control.

Storage Conditions

The following table summarizes the recommended storage conditions based on supplier safety data sheets.

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | Store in a cool place. Recommended <15°C. | To minimize the kinetic rate of potential degradation reactions, including hydrolysis and thermal decomposition. | [2] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | To displace atmospheric moisture and oxygen, thereby preventing hydrolysis and potential oxidation. | [2][8] |

| Light | Store in a dark or shaded area. Use an amber or opaque container. | To prevent light-induced photochemical degradation, such as isomerization or polymerization. | [2][6][8] |

| Container | Keep container tightly closed. | To prevent the ingress of atmospheric moisture and other contaminants. | [5][8] |

| Location | Store in a dry, well-ventilated area. | To ensure a low-humidity environment and safe dispersal of any potential off-gassing. | [5] |

| Compatibility | Store away from strong oxidizing agents. | To prevent potentially vigorous and hazardous oxidation reactions. | [5] |

Handling Procedures

Proper handling is as crucial as correct storage for maintaining sample integrity.

-

Inert Atmosphere Handling: Whenever possible, handle this compound in a controlled environment, such as a glovebox with an inert atmosphere, to minimize exposure to air and moisture.

-

Avoid Dust Generation: As a powder, care should be taken to avoid creating dust during transfer.[5]

-

Rapid Operations: Minimize the time the container is open to the ambient environment. Prepare all necessary equipment in advance to ensure transfers can be performed efficiently.

-

Use of Appropriate Tools: Use clean, dry spatulas and glassware to avoid cross-contamination and introduction of moisture.

-

Resealing: After dispensing the material, flush the container headspace with an inert gas (e.g., argon) before tightly resealing the container. This displaces any moist air that may have entered.

Section 4: Framework for a Stability Assessment Study

For critical applications in drug development or cGMP environments, it may be necessary to perform a formal stability study. The following protocol provides a robust, self-validating framework based on ICH Q1B guidelines for photostability testing.[9]

Experimental Protocol: Stress Testing

Objective: To evaluate the intrinsic stability of this compound under exaggerated conditions (forced degradation) to identify likely degradation products and establish the stability-indicating nature of the analytical method.

Methodology:

-

Sample Preparation: Accurately weigh samples of this compound into individual, appropriate containers (e.g., clear glass vials for light exposure, amber vials for thermal stress).

-

Establish Stress Conditions:

-

Hydrolytic: Prepare solutions in acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) conditions. Store at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidative: Prepare a solution in a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and store at room temperature.

-

Thermal (Solid State): Place solid samples in a stability chamber at an elevated temperature (e.g., 70°C).

-

Photostability (Solid State): Expose solid samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[9]

-

-

Control Samples: For each condition, prepare a corresponding control sample. For thermal and photostability tests, this includes a "dark" control stored at the same temperature to differentiate between thermal and light-induced degradation.[9]

-

Time Points: Sample the stressed materials at predetermined intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze all samples using a qualified, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The method should be capable of separating the intact this compound from all potential degradation products.

-

Data Evaluation: Quantify the loss of this compound (as % of initial) and the formation of any degradation products over time.

The workflow for this stability assessment is visualized below.

Caption: Workflow for a forced degradation stability study of this compound.

Conclusion

This compound is a stable compound when stored under the correct conditions. Its primary liabilities are sensitivity to moisture, light, and elevated temperatures. Adherence to the storage protocols outlined in this guide—specifically, storage in a cool (<15°C), dark, dry environment under an inert atmosphere—is critical for preserving its chemical integrity. By understanding the scientific rationale behind these precautions, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

-

Tokyo Chemical Industry UK Ltd. (n.d.). Product Information: this compound (CAS 3839-48-3). Retrieved from [Link]

-

LookChem. (n.d.). Cas 3839-48-3, 2-CHLORO-2,4,6-CYCLOHEPTATRIEN-1-ONE. Retrieved from [Link]

-

Solubility of Things. (n.d.). This compound. Retrieved from [Link]

-

European Medicines Agency. (1996). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

-

EBSCO Information Services. (n.d.). Hydrolysis | Research Starters. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | 3839-48-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. aksci.com [aksci.com]

- 6. CAS 3839-48-3: 2-Chloro-2,4,6-cycloheptatrien-1-one [cymitquimica.com]

- 7. Hydrolysis | Research Starters | EBSCO Research [ebsco.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. ema.europa.eu [ema.europa.eu]

2-Chlorotropone as a Versatile Precursor for the Synthesis of Functionalized Azulenes

An In-depth Technical Guide for Researchers

This guide provides a comprehensive technical overview of the synthetic pathways that utilize 2-chlorotropone, a highly reactive tropone derivative, as a foundational precursor for constructing the azulene scaffold. Azulene, a non-benzenoid aromatic hydrocarbon comprised of fused five- and seven-membered rings, continues to attract significant attention in medicinal chemistry and materials science due to its unique electronic properties and biological activities.[1][2][3] The inherent polarity of the azulene core—with an electron-rich five-membered ring and an electron-poor seven-membered ring—makes it a fascinating target for synthetic chemists.[2]

Tropone-based syntheses are particularly powerful as they begin with the seven-membered ring intact, providing a strategic advantage for building the cyclopentadienyl portion. This compound is an especially effective starting material; the chloro-substituent acts as an excellent leaving group, facilitating nucleophilic attack at the C2 position, which is the critical first step in many annulation strategies. This guide will explore the primary mechanistic routes, provide detailed experimental protocols, and offer insights into the causality behind key experimental choices.

Primary Synthetic Strategy: Annulation via 2H-Cyclohepta[b]furan-2-one Intermediates

The most prevalent and versatile method for converting this compound into azulenes proceeds through a stable, isolable intermediate: a 2H-cyclohepta[b]furan-2-one derivative. This two-stage approach, rooted in the foundational work of Nozoe and others, offers a robust platform for accessing a wide variety of substituted azulenes.[3][4][5]

Mechanism Part 1: Formation of the Furanone Intermediate

The synthesis begins with the reaction of this compound with an active methylene compound, such as diethyl malonate or malononitrile, in the presence of a strong base like sodium ethoxide.[4][6]

-

Nucleophilic Attack: The base deprotonates the active methylene compound, generating a potent nucleophilic carbanion. This carbanion attacks the C2 position of this compound. This position is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent carbonyl group and the ability of the tropone ring to accommodate a negative charge.

-

Intramolecular Cyclization & Elimination: The resulting intermediate undergoes an intramolecular nucleophilic attack by the enolate oxygen onto the carbonyl carbon of one of the ester or nitrile groups. This is followed by the elimination of the chloride ion and an ethoxy group (in the case of diethyl malonate) to form the bicyclic 2H-cyclohepta[b]furan-2-one system. This intermediate is a key branching point for further functionalization.

Mechanism Part 2: From Furanone to Azulene via [8+2] Cycloaddition

The 2H-cyclohepta[b]furan-2-one is an electron-deficient 8π component, primed for cycloaddition reactions. The Yasunami-Takase method, a highly efficient variation, utilizes enamines (electron-rich 2π components) to construct the five-membered ring.[6][7]

-

[8+2] Cycloaddition: The furanone undergoes a thermal [8+2] cycloaddition reaction with an enamine.[6][7][8] This concerted pericyclic reaction forms a strained polycyclic intermediate.

-

Decarboxylation and Elimination: The strained intermediate readily undergoes decarboxylation (loss of CO₂) to relieve ring strain.[6] This is followed by the elimination of the amine moiety from the enamine, which drives the aromatization of the newly formed five-membered ring, yielding the final azulene product.[6]

The entire mechanistic sequence is visualized in the diagram below.

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Syntheses of Azulene Embedded Polycyclic Compounds [mdpi.com]

- 8. researchgate.net [researchgate.net]

Synthesis of tropone derivatives from 2-Chlorotropone

An In-Depth Technical Guide to the Synthesis of Tropone Derivatives from 2-Chlorotropone

Abstract

Tropone and its derivatives represent a unique class of non-benzenoid aromatic compounds that are integral to natural product synthesis and medicinal chemistry.[1][2] Their seven-membered ring system imparts distinct chemical reactivity and biological activity, making them valuable scaffolds in drug discovery.[1][3][4] Among the various synthetic precursors, this compound stands out as a versatile and highly reactive building block. This technical guide provides an in-depth exploration of the primary synthetic strategies for elaborating this compound into a diverse array of functionalized tropone derivatives. We will delve into the mechanistic underpinnings of key transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, offering field-proven insights and detailed experimental protocols for researchers, chemists, and drug development professionals.

Introduction: The Significance of the Tropone Scaffold

The tropolone motif, a derivative of tropone, is found in over 200 natural products, many of which exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] A notable example is Hinokitiol (β-thujaplicin), a natural tropolone with potent antibacterial and iron-chelating capabilities.[5][6] Another is Colchicine, an FDA-approved therapeutic for gout, which features a tropone ring critical to its tubulin-inhibiting action.[7] The unique electronic nature of the seven-membered ring allows tropones to act as versatile cycloaddition partners, further expanding their synthetic utility.[8][9]

This compound serves as an ideal starting point for derivatization. The chlorine atom is an excellent leaving group, activating the ring for nucleophilic attack, and it also provides a handle for modern cross-coupling methodologies. Its synthesis is well-established, often proceeding from tropone via chlorination.[10]

Nucleophilic Aromatic Substitution (SNAr) Reactions

One of the most direct methods for functionalizing this compound is through Nucleophilic Aromatic Substitution (SNAr). Unlike typical aromatic rings which are electron-rich and resist nucleophilic attack, the tropone ring's carbonyl group acts as a powerful electron-withdrawing group. This polarization renders the carbon atoms, particularly C2 and C7, electrophilic and susceptible to attack by nucleophiles.

The Addition-Elimination Mechanism

The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism.[11][12]

-

Addition: A nucleophile attacks the carbon atom bearing the chlorine (C2), breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.[13] This intermediate is stabilized by resonance, with the negative charge delocalized across the ring and onto the carbonyl oxygen.

-

Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted tropone product.

The formation of the Meisenheimer complex is typically the rate-determining step.[12]

Caption: The Addition-Elimination mechanism for SNAr on this compound.

Scope of Nucleophiles & Reaction Conditions

A wide variety of nucleophiles can be employed to displace the chloride from this compound, leading to diverse derivatives. The choice of solvent and base is critical for ensuring reaction efficiency and preventing side reactions.

| Nucleophile Type | Example Nucleophile | Base (if needed) | Solvent | Product Type | Typical Yield (%) |

| Oxygen | Sodium Methoxide (NaOMe) | - | Methanol | 2-Methoxytropone | >90 |

| Phenol | K₂CO₃ | DMF | 2-Phenoxytropone | 80-95 | |

| Nitrogen | Ammonia (NH₃) | - | Ethanol | 2-Aminotropone | 75-85 |

| Piperidine | Et₃N | Acetonitrile | 2-(Piperidin-1-yl)tropone | >90 | |

| Sulfur | Sodium Thiophenoxide (NaSPh) | - | THF | 2-(Phenylthio)tropone | 85-95 |

| Carbon | Malononitrile | NaH | THF | 2-(dicyanomethyl)tropone | 60-75 |

Table 1: Representative SNAr reactions with this compound.

Experimental Protocol: Synthesis of 2-Aminotropone

This protocol provides a self-validating system for the synthesis of 2-aminotropone, a key precursor for more complex heterocyclic systems.

Materials:

-

This compound (1.0 equiv)

-

7N Ammonia in Methanol (10 equiv)

-

Sealed pressure vessel or heavy-walled tube

-

Methanol (for dilution)

-

Silica gel for chromatography

Procedure:

-

Vessel Preparation: To a clean, dry pressure vessel, add this compound (e.g., 1.0 g, 7.1 mmol).

-

Reagent Addition: Add a magnetic stir bar, followed by the methanolic ammonia solution (e.g., 10 mL). Causality Note: A large excess of ammonia is used to drive the reaction to completion and minimize the formation of diarylamine byproducts.

-

Reaction: Seal the vessel tightly. Place it behind a blast shield in a heating mantle or oil bath. Heat the reaction mixture to 100 °C and stir for 12-16 hours.

-

Work-up: Cool the vessel to room temperature before opening. Vent the vessel in a fume hood. Concentrate the reaction mixture under reduced pressure to remove excess ammonia and methanol.

-

Purification: Dissolve the crude residue in a minimal amount of dichloromethane. Purify by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to afford 2-aminotropone as a yellow solid.

-

Validation: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have transformed organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[14][15] For this compound, these methods provide access to derivatives, such as biaryl tropones, that are difficult to synthesize via SNAr.

The Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) couple.[16][17]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step.[15]

-

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the chloride.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: A Workhorse Reaction

The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of boronic acids and their esters.[14]

Key Parameters for Success:

-

Palladium Precatalyst: Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf) are common choices.

-

Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich ligands often improve reaction rates.

-

Base: An inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to facilitate the transmetalation step.

-

Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water is often used.

| Coupling Partner | Catalyst System | Base | Solvent | Product Type | Typical Yield (%) |

| Phenylboronic Acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/EtOH/H₂O | 2-Phenyltropone | 85-95 |

| Thiophene-2-boronic Acid | PdCl₂(dppf) (3 mol%) | K₃PO₄ | Dioxane/H₂O | 2-(Thiophen-2-yl)tropone | 75-90 |

| 4-Methoxyphenylboronic Acid | Pd(OAc)₂/SPhos (2 mol%) | Cs₂CO₃ | Dioxane | 2-(4-Methoxyphenyl)tropone | >90 |

Table 2: Representative Suzuki-Miyaura couplings with this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This workflow outlines the synthesis of 2-phenyltropone, a biaryl derivative.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Procedure:

-

Reagent Assembly: In a round-bottom flask, combine this compound (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

-

Inert Atmosphere: Equip the flask with a condenser and a magnetic stir bar. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Causality Note: This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of Toluene and water) via cannula or syringe.

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield 2-phenyltropone.

Conclusion and Future Outlook

This compound is a powerful and versatile platform for the synthesis of a vast chemical space of tropone derivatives. The methodologies of Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling provide robust and complementary pathways to functionalize the tropone core. SNAr offers a direct route for introducing heteroatom nucleophiles, while cross-coupling excels in forming C-C bonds, enabling the construction of complex molecular architectures. As the demand for novel therapeutic agents continues to grow, the strategic derivatization of the tropone scaffold, facilitated by precursors like this compound, will remain a cornerstone of medicinal chemistry and drug development programs.

References

- Carbocycloaddition Strategies for Troponoid Synthesis.

- Tropolone and its derivatives: structure, synthesis, application in medicine (review).Publisher specific source.

- Organocatalytic Stereoselective [8+2] Cycloaddition of Tropones with Azlactones.CCS Chemistry - Chinese Chemical Society.

- Synthesis of Naturally Occurring Tropones and Tropolones.

- Cycloaddition and functionalization reactions involving tropone.

- Synthesis of Naturally Occurring Tropones and Tropolones.

- Synthesis and antitumor activity of tropolone derivatives. 7. Bistropolones containing connecting methylene chains.

- Hinokitiol - Wikipedia.Wikipedia.

- Synthesis of Polyoxygenated Tropolones and their Antiviral Activity Against Hepatitis B Virus and Herpes Simplex Virus-1.

- The chemistry of cycloheptatriene: Part IV: Synthesis of tropone, this compound and tropolone.

- nucleophilic arom

- Cross-Coupling Reactions Guide.BenchChem.

- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.BenchChem.

- Cross-coupling reaction - Wikipedia.Wikipedia.

- Hinokitiol | C10H12O2 | CID 3611.PubChem - NIH.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism.Master Organic Chemistry.

- Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermedi

- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).YouTube.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Naturally Occurring Tropones and Tropolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Polyoxygenated Tropolones and their Antiviral Activity Against Hepatitis B Virus and Herpes Simplex Virus-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hinokitiol - Wikipedia [en.wikipedia.org]

- 6. Hinokitiol | C10H12O2 | CID 3611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Carbocycloaddition Strategies for Troponoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chinesechemsoc.org [chinesechemsoc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. youtube.com [youtube.com]

- 14. jmcct.com [jmcct.com]

- 15. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

- 17. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physical Properties of 2-Chlorotropone

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 2-Chlorotropone (C7H5ClO), a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data including physicochemical constants, solubility, and extensive spectroscopic characteristics. The causality behind experimental observations and detailed, field-proven protocols for their determination are presented to ensure both technical accuracy and practical applicability. All data is supported by authoritative references, providing a self-validating framework for future research and application.

Introduction

This compound, also known as 2-chloro-2,4,6-cycloheptatrien-1-one, is a non-benzenoid aromatic compound belonging to the tropone class. Its unique seven-membered ring structure and the presence of a reactive chlorine atom make it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and natural products. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in a laboratory setting. This guide provides an in-depth analysis of these properties, moving from fundamental constants to detailed spectroscopic signatures.

General and Physicochemical Properties

The foundational physical characteristics of a compound govern its behavior in various experimental conditions. For this compound, these properties indicate a stable, crystalline solid at room temperature.

Molecular Structure and Weight

The structural integrity of this compound is the basis for its chemical reactivity and physical behavior. A diagrammatic representation clarifies the atomic arrangement and bonding.

Caption: Molecular structure of this compound (C7H5ClO).

Quantitative Physical Data

A summary of the key physical constants for this compound provides a quick reference for experimental planning. These values are critical for purification techniques such as distillation and for predicting the compound's phase behavior.

| Property | Value | Source |

| Molecular Formula | C7H5ClO | |

| Molecular Weight | 140.57 g/mol | |

| Appearance | White to Amber powder/crystal | |

| Melting Point | 66.0 to 70.0 °C (Range) | |

| 68 °C (Reference) | ||

| Boiling Point | 97 °C at 0.05 mmHg | |

| Solubility | Soluble in Methanol |

Expert Insight: The specified boiling point at reduced pressure (0.05 mmHg) is a crucial piece of data. It indicates that this compound is susceptible to decomposition at its atmospheric boiling point, a common characteristic of highly functionalized organic molecules. Therefore, purification by distillation must be performed under high vacuum to preserve the compound's integrity.

Spectroscopic Profile

The spectroscopic profile of a molecule provides a "fingerprint" for its identification and structural elucidation. The following sections detail the expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. The ¹H and ¹³C NMR spectra of this compound are dictated by the electronic environment of its hydrogen and carbon atoms.

-

¹H NMR Spectroscopy: The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (indicating neighboring protons). For this compound, one would expect to see signals in the aromatic region, shifted downfield due to the electron-withdrawing effects of the carbonyl group and the chlorine atom. The asymmetry of the molecule means all five ring protons should be chemically distinct, leading to a complex splitting pattern.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the ring. The carbonyl carbon will appear significantly downfield (typically >180 ppm). The carbon atom bonded to the chlorine (C2) will also be shifted downfield due to the halogen's electronegativity. The remaining five sp² hybridized carbons will resonate in the typical aromatic region (120-150 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. For this compound, the key diagnostic peaks would be:

-

C=O Stretch: A strong, sharp absorption band around 1600-1650 cm⁻¹, characteristic of a conjugated ketone. The seven-membered ring structure influences the exact position of this peak.

-

C=C Stretch: Absorptions in the 1500-1600 cm⁻¹ region corresponding to the double bonds within the cycloheptatrienone ring.

-

C-Cl Stretch: A peak in the fingerprint region, typically between 580-780 cm⁻¹, indicating the presence of the carbon-chlorine bond.[1]

-

C-H Stretch: Peaks just above 3000 cm⁻¹ corresponding to the sp² C-H bonds of the ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and formula.

-

Molecular Ion Peak (M+): The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of chlorine. There will be two peaks, one for the molecule containing the ³⁵Cl isotope ([M]⁺) and another, approximately one-third the intensity, for the molecule containing the ³⁷Cl isotope ([M+2]⁺).[2] This 3:1 ratio is a definitive indicator of a single chlorine atom in the molecule.[2]

-

Fragmentation: Common fragmentation pathways would likely involve the loss of CO (M-28) or the chlorine atom (M-35/37), leading to characteristic fragment ions.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.[3] As a conjugated system, this compound is expected to absorb UV light. The spectrum would likely show π → π* transitions. The exact wavelength of maximum absorbance (λmax) would be sensitive to the solvent used.[4]

Experimental Protocols

To ensure scientific rigor, the methods for determining these physical properties must be robust and reproducible. The following protocols are standard in the field of organic chemistry.[5][6]

Workflow for Physicochemical Characterization

The logical flow from sample preparation to full characterization is a critical aspect of laboratory science. This workflow ensures that data is collected efficiently and accurately.

Caption: Standard workflow for the physical characterization of an organic solid.

Protocol: Melting Point Determination

Causality: The melting point is a sensitive indicator of purity.[7] Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This protocol uses a digital melting point apparatus for precise temperature control and observation.

Methodology:

-

Sample Preparation: Finely crush a small amount of dry this compound powder. Tightly pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[7]

-

Apparatus Setup: Place the capillary tube into the heating block of a Mel-Temp apparatus or similar device.

-

Rapid Heating (Scouting): Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.

-

Accurate Measurement: Prepare a new sample. Heat rapidly to about 15-20 °C below the approximate melting point found in the previous step.

-

Slow Heating: Decrease the heating rate to 1-2 °C/min.[7]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

-

Validation: For a self-validating system, calibrate the thermometer or apparatus using a standard with a known melting point (e.g., benzoic acid) before the measurement.

Protocol: Solubility Test

Causality: The principle of "like dissolves like" governs solubility.[5] This qualitative test determines the polarity of this compound by observing its miscibility in a range of solvents with varying polarities.

Methodology:

-

Solvent Selection: Prepare a set of small, labeled test tubes containing approximately 1 mL of various solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).

-

Sample Addition: Add a small amount (approx. 10-20 mg) of this compound to each test tube.

-

Observation: Agitate each tube gently (e.g., by flicking or using a vortex mixer).

-

Categorization: Observe whether the solid dissolves completely (soluble), partially (partially soluble), or not at all (insoluble). Record the results in a table. For immiscible liquid layers, note whether the organic layer is on top or bottom to infer relative density.[8]

Conclusion

The physical properties of this compound define it as a crystalline solid with a melting point of 68 °C and solubility in polar organic solvents like methanol. Its identity and purity can be unequivocally confirmed through a combination of spectroscopic techniques. The characteristic isotopic pattern in its mass spectrum is a definitive marker for the presence of a single chlorine atom, while NMR and IR spectroscopy provide a detailed map of its molecular structure and functional groups. The protocols and data presented in this guide offer a robust framework for researchers utilizing this compound, ensuring safe handling, accurate characterization, and successful application in synthetic endeavors.

References

-

Lab Report 1 Physical Properties of Organic Molecules. Scribd. [Link]

-